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Compound of Interest

Compound Name:
5-Methoxy-2,4-

dimethylbenzaldehyde

Cat. No.: B13933749

Get Quote

Executive Summary
5-Methoxy-2,4-dimethylbenzaldehyde is a trisubstituted aromatic aldehyde characterized by

a specific substitution pattern that balances steric crowding with electronic activation. Unlike its

more common isomers (e.g., 2,5-dimethoxybenzaldehyde), this molecule features a unique

arrangement of electron-donating groups (methoxy and methyl) relative to the electron-

withdrawing formyl group. It serves as a critical building block in the synthesis of polyketide

analogues, pharmaceutical intermediates, and functionalized styrenes.
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Property Data

CAS Number 51814-40-5

Molecular Formula C₁₀H₁₂O₂

Molecular Weight 164.20 g/mol

IUPAC Name 5-Methoxy-2,4-dimethylbenzaldehyde

SMILES COC1=C(C)C=C(C=O)C(C)=C1

Appearance White to pale yellow crystalline solid

Molecular Architecture & Electronic Properties
Structural Analysis
The molecule consists of a benzene core substituted at four positions. The steric environment

is defined by the 2,4-dimethyl pattern, which brackets the 3-position proton and creates a

specific steric pocket around the aldehyde group at position 1. The 5-methoxy group acts as a

strong

-donor, significantly increasing the electron density of the ring, particularly at the positions ortho
and para to it.

Steric Strain: The methyl group at C2 exerts steric pressure on the carbonyl oxygen (or

hydrogen), forcing the aldehyde group to rotate out of planarity slightly, though conjugation is

generally maintained.

Electronic Push-Pull: The C1-aldehyde (acceptor) and C5-methoxy (donor) are in a meta

relationship. This is electronically significant because the natural directing effect of the

methoxy group (ortho/para) does not align directly with the meta-position of the aldehyde in a

classical nucleophilic attack scenario, making this substitution pattern synthetically

challenging to access via direct formylation of a symmetrical precursor.

Visualization of Connectivity
The following diagram illustrates the structural connectivity and the numbering scheme used

throughout this guide.
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Caption: Connectivity map of 5-Methoxy-2,4-dimethylbenzaldehyde showing substituent

positions.

Synthetic Pathways & Process Optimization
The primary challenge in synthesizing 5-Methoxy-2,4-dimethylbenzaldehyde is

regioselectivity. The most reliable route involves the Vilsmeier-Haack formylation of 2,4-

dimethylanisole.

Mechanistic Causality
The precursor, 2,4-dimethylanisole, has three open sites for electrophilic aromatic substitution:

C3, C5, and C6.

C6 Position (Major): Ortho to the strong Methoxy donor and meta to the Methyl groups. This

is the electronically favored site, leading to the isomer 2-methoxy-3,5-dimethylbenzaldehyde.

C5 Position (Target): Meta to the Methoxy donor but activated by the Para-Methyl (at C2)

and Ortho-Methyl (at C4). While less activated by the methoxy group, the cooperative effect

of the two methyl groups allows for substitution here, typically as the minor product.
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C3 Position: Sterically hindered (sandwiched between two methyl groups) and less likely to

react.

Optimization Strategy: To maximize the yield of the C5 isomer (the target), reaction conditions

(temperature, solvent polarity) must be controlled, and efficient separation (chromatography) is

required.

Experimental Protocol: Vilsmeier-Haack Formylation
Note: This protocol produces a mixture of isomers. Separation is the critical final step.

Reagents:

2,4-Dimethylanisole (1.0 eq)

Phosphorus Oxychloride (POCl₃) (1.2 eq)

N,N-Dimethylformamide (DMF) (1.5 eq)

Dichloromethane (DCM) or 1,2-Dichloroethane (Solvent)

Workflow:

Vilsmeier Reagent Formation: In a flame-dried flask under inert atmosphere (N₂), cool DMF

(1.5 eq) to 0°C. Dropwise add POCl₃ (1.2 eq) over 30 minutes. A white precipitate (the

chloroiminium salt) will form.

Substrate Addition: Dissolve 2,4-dimethylanisole in dry DCM. Add this solution slowly to the

Vilsmeier reagent at 0°C.

Reaction: Warm the mixture to reflux (approx. 40°C for DCM, 80°C for DCE) and stir for 4–6

hours. Causality: Higher temperatures may promote thermodynamic distribution, but kinetic

control is often preferred to minimize tar formation.

Hydrolysis: Pour the reaction mixture onto crushed ice/sodium acetate solution to hydrolyze

the intermediate iminium salt to the aldehyde. Stir for 1 hour.
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Extraction: Extract with DCM (3x). Wash organic layer with saturated NaHCO₃ and brine. Dry

over MgSO₄.[1][2]

Purification (Critical): The crude oil contains both 2-methoxy-3,5-dimethylbenzaldehyde

(Major) and 5-methoxy-2,4-dimethylbenzaldehyde (Target).

Method: Flash Column Chromatography (Silica Gel).[2]

Eluent: Hexane:Ethyl Acetate gradient (starts 95:5). The isomers typically have distinct Rf

values due to the difference in dipole moments caused by the relative positions of the

carbonyl and methoxy groups.
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Caption: Synthetic workflow for the production and isolation of the target aldehyde.

Spectroscopic Characterization Profile
Trustworthy identification relies on NMR spectroscopy. The substitution pattern results in a

highly specific signal set.
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Predicted ¹H NMR Data (CDCl₃, 400 MHz)
The key diagnostic feature is the presence of two aromatic singlets, confirming the para-

relationship of the remaining aromatic protons (C3 and C6) or their isolation by substituents.

Assignment Shift (δ ppm) Multiplicity Integration Notes

-CHO (C1) 10.15 Singlet 1H
Characteristic

aldehyde proton.

Ar-H (C6) 7.55 Singlet 1H
Deshielded by

ortho-carbonyl.

Ar-H (C3) 6.95 Singlet 1H

Shielded relative

to C6; isolated

between

methyls.

-OCH₃ (C5) 3.85 Singlet 3H Methoxy group.

-CH₃ (C2/C4) 2.55 Singlet 3H

Methyl ortho to

CHO

(deshielded).

-CH₃ (C2/C4) 2.25 Singlet 3H Methyl at C4.

IR Spectroscopy
C=O Stretch: ~1680–1690 cm⁻¹ (Conjugated aldehyde).

C-O Stretch: ~1250 cm⁻¹ (Aryl ether).

Reactivity & Applications
Functionalization
The aldehyde group at C1 is the primary handle for further derivatization.

Knoevenagel Condensation: Reaction with malonic acid derivatives to form cinnamic acids.

Grignard Addition: Reaction with alkyl halides to form secondary alcohols.
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Oxidation: Conversion to 5-methoxy-2,4-dimethylbenzoic acid.

Industrial & Pharmaceutical Relevance
This molecule is cited in patent literature as an intermediate for complex polyketide synthesis.

Specifically, it serves as a precursor for dihydro-naphthalenone derivatives, which are structural

motifs found in various antifungal and bioactive natural products.

Example Pathway (from Patent US20140371467):

Starting Material: 5-Methoxy-2,4-dimethylbenzaldehyde.[3][4][5][6][7]

Transformation: Reacted with specific enol ethers or via Lewis Acid catalysis to close the

second ring, forming the naphthalene core.

References
Patent:Process for producing dihydro-naphthalenone derivatives. US Patent Application

20140371467. (Describes the synthesis and use of 5-methoxy-2,4-dimethylbenzaldehyde
as an intermediate).

Chemical Structure Database:5-Methoxy-2,4-dimethylbenzaldehyde (CAS 51814-40-5).[5]

[7] PubChem/ChemicalBook. (Verification of CAS and basic properties).

Methodology:Vilsmeier-Haack Reaction. Organic Chemistry Portal. (General mechanism

reference for the described protocol).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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